molecular formula C21H18N4O2 B3704267 N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide

N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide

Cat. No.: B3704267
M. Wt: 358.4 g/mol
InChI Key: QAFCDOFMRLBJCF-ZRDIBKRKSA-N
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Description

“N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide” is a complex organic compound. It contains a benzotriazole moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements). This moiety is often used in various fields such as pharmaceuticals, agrochemicals, and functional materials due to its versatile biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzotriazole ring system is a heterocyclic compound containing two nitrogen atoms, and the furyl group is a five-membered ring containing an oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzotriazole ring and the furyl group. Benzotriazoles are known to participate in a variety of chemical reactions, including nucleophilic substitutions and cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzotriazole ring could increase its stability and resistance to oxidation .

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action. Benzotriazoles are known to have a wide range of biological activities, so this compound could potentially have interesting bioactive properties .

Future Directions

The study of benzotriazole derivatives is a vibrant field due to their versatile biological activities. This compound, with its combination of a benzotriazole ring and a furyl group, could be of interest in the development of new pharmaceuticals or agrochemicals .

Properties

IUPAC Name

(E)-N-[2-(4-ethylphenyl)benzotriazol-5-yl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-2-15-5-8-17(9-6-15)25-23-19-11-7-16(14-20(19)24-25)22-21(26)12-10-18-4-3-13-27-18/h3-14H,2H2,1H3,(H,22,26)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFCDOFMRLBJCF-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide
Reactant of Route 5
N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide

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